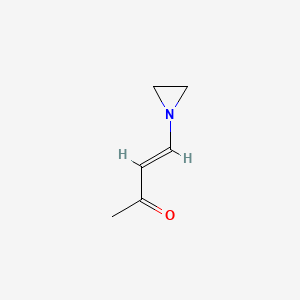
(E)-4-(aziridin-1-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(aziridin-1-yl)but-3-en-2-one: is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.142 g/mol . It is also known by its systematic name 4-aziridin-1-yl-but-3-en-2-one . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a butenone moiety, which is a four-carbon chain with a ketone group and a double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(aziridin-1-yl)but-3-en-2-one typically involves the reaction of aziridine with butenone under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials .
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-(aziridin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (E)-4-(aziridin-1-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Aziridine-containing compounds have been studied for their anticancer, antimicrobial, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (E)-4-(aziridin-1-yl)but-3-en-2-one involves its interaction with biological molecules through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA . This reactivity underlies its biological activity, including its potential anticancer effects by inducing DNA cross-linking and inhibiting cell division .
Comparación Con Compuestos Similares
Aziridine: A simple three-membered nitrogen-containing ring.
4-Phenyl-3-buten-2-one: A similar compound with a phenyl group instead of an aziridine ring.
Mitomycins: Potent antibiotics with antitumor activity that also contain aziridine rings.
Uniqueness: (E)-4-(aziridin-1-yl)but-3-en-2-one is unique due to its combination of an aziridine ring and a butenone moiety. This dual functionality provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
18277-57-1 |
|---|---|
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14176 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















